

N-Benzylidene-tert-butylamine chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Benzylidene-tert-butylamine*

Cat. No.: *B1206100*

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An In-depth Technical Guide to N-Benzylidene-tert-butylamine

This guide provides a comprehensive overview of **N-Benzylidene-tert-butylamine**, a key imine in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its structure, properties, synthesis, and reactivity.

Chemical Structure and Properties

N-Benzylidene-tert-butylamine, also known as N-tert-butylbenzaldimine, is a Schiff base formed from the condensation of benzaldehyde and tert-butylamine. The central structural feature is the carbon-nitrogen double bond (imine functional group), which dictates its chemical reactivity.

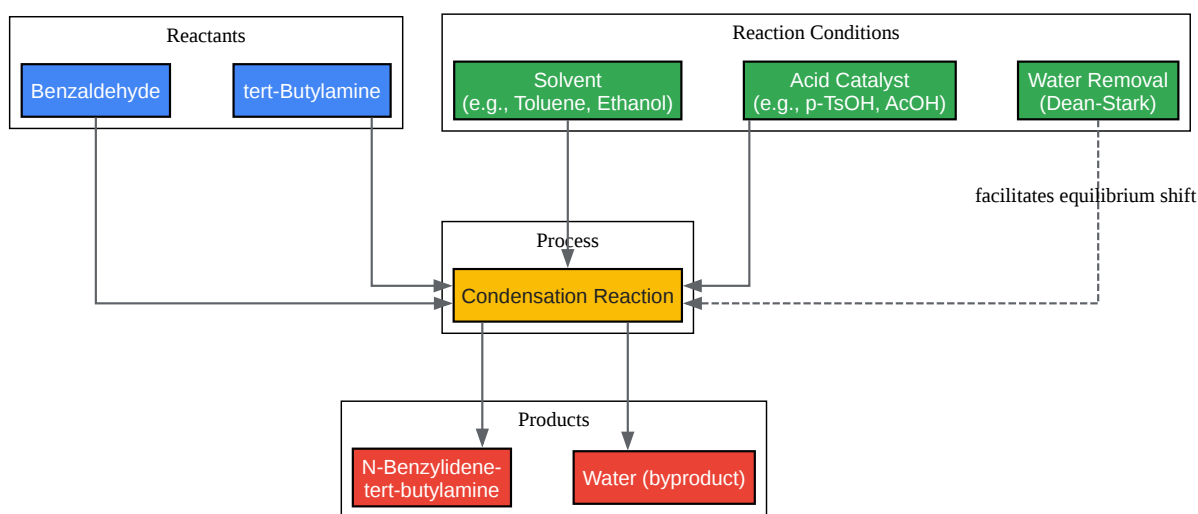
Chemical Identity and Physical Properties

The key identifiers and physical properties of **N-Benzylidene-tert-butylamine** are summarized in the table below, providing essential data for laboratory use.^[1]

Parameter	Value
CAS Number	6852-58-0
Molecular Formula	C ₁₁ H ₁₅ N
Molecular Weight	161.24 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	209 °C (lit.) [1]
Density	0.906 g/mL at 25 °C (lit.) [1]
Refractive Index (n ²⁰ /D)	1.52 (lit.)
SMILES	<chem>CC(C)(C)N=Cc1ccccc1</chem>
InChI Key	KFLSWDVYGSSZRFX-FMIVXFBMSA-N

Synthesis and Mechanism

The primary route for synthesizing **N-Benzylidene-tert-butylamine** is the acid-catalyzed condensation reaction between benzaldehyde and tert-butylamine. This reaction is a classic example of imine formation, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

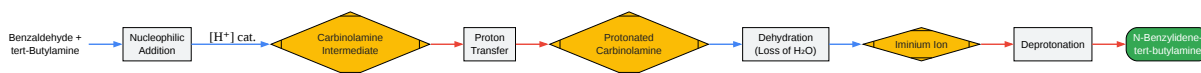


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Caption: General workflow for the synthesis of **N-Benzylidene-tert-butylamine**.

Reaction Mechanism

The formation of the imine proceeds through a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration.



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Caption: Acid-catalyzed mechanism for the formation of **N-Benzylidene-tert-butylamine**.

Experimental Protocol: Synthesis

This protocol describes a general laboratory procedure for the synthesis of **N-Benzylidene-tert-butylamine**.

- **Apparatus Setup:** Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Reagents:** To the flask, add benzaldehyde (1.0 eq), tert-butylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g., toluene).
- **Reaction:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected.
- **Workup:** Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO_3) solution and brine.
- **Isolation:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation to yield the pure imine.

Spectroscopic Characterization

Characterization of **N-Benzylidene-tert-butylamine** is typically performed using NMR, IR, and mass spectrometry. The following data are representative of the compound's spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~8.30	Singlet (s)	Imine proton (-CH=N)
~7.70 - 7.80	Multiplet (m)	Phenyl protons (ortho)	
~7.35 - 7.45	Multiplet (m)	Phenyl protons (meta, para)	
~1.30	Singlet (s)	tert-Butyl protons (-C(CH ₃) ₃)	
^{13}C NMR	~160	Imine carbon (C=N)	
~136	Phenyl C (ipso)		
~130	Phenyl C (para)		
~128.5	Phenyl C (ortho)		
~128.0	Phenyl C (meta)		
~57	Quaternary C (-C(CH ₃) ₃)		
~29.5	Methyl C (-C(CH ₃) ₃)		

Infrared (IR) Spectroscopy

Key IR absorption bands are useful for identifying the characteristic functional groups of the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~2970-2870	Strong	Aliphatic C-H stretch (tert-butyl)
~1645	Strong	C=N imine stretch
~1600, 1480, 1450	Medium	Aromatic C=C ring stretch

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically shows the molecular ion and characteristic fragmentation patterns.

m/z Value	Proposed Fragment Identity	Significance
161	$[M]^+$	Molecular Ion
146	$[M - CH_3]^+$	Loss of a methyl radical
104	$[C_7H_6N]^+$	Fragmentation of tert-butyl group
77	$[C_6H_5]^+$	Phenyl cation

Reactivity and Applications

The imine functionality of **N-Benzylidene-tert-butylamine** makes it a versatile intermediate in organic synthesis.

- **Hydrolysis:** The C=N bond is susceptible to acid-catalyzed hydrolysis, which will revert the imine back to its parent aldehyde (benzaldehyde) and primary amine (tert-butylamine).
- **Reduction:** The imine can be readily reduced to the corresponding secondary amine, N-benzyl-tert-butylamine, using reducing agents such as sodium borohydride ($NaBH_4$) or catalytic hydrogenation ($H_2/Pd-C$).
- **Nucleophilic Addition:** The electrophilic imine carbon can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form new carbon-carbon bonds.
- **Frustrated Lewis Pair (FLP) Chemistry:** **N-Benzylidene-tert-butylamine** has been utilized as a substrate in studies of Frustrated Lewis Pair catalyzed hydrogenations. This research explores metal-free methods for activating small molecules like H_2 .
- **Metabolism Studies:** The metabolism of the related N-benzyl-tert-butylamine has been investigated, with studies identifying metabolites such as the corresponding nitron and

benzaldehyde.[1] These studies are relevant to understanding the biotransformation of amine-containing compounds.

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References

- 1. N-Benzylidene-tert-butylamine | CAS#:6852-58-0 | Chemsrsc [chemsrc.com]
- To cite this document: BenchChem. [N-Benzylidene-tert-butylamine chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206100#n-benzylidene-tert-butylamine-chemical-structure\]](https://www.benchchem.com/product/b1206100#n-benzylidene-tert-butylamine-chemical-structure)

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